Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . Breaking down the nomenclature:
- Cyclohexyl : Indicates the ester group attached to the carboxylate functionality at position 3 of the quinoline ring.
- 4-[4-(Diethylamino)phenyl] : Denotes a phenyl substituent at position 4 of the quinoline core, which itself is para-substituted with a diethylamino group (-N(C₂H₅)₂).
- 2-Methyl : Specifies a methyl group at position 2 of the quinoline skeleton.
- 5-Oxo : Identifies a ketone group at position 5.
- 1,4,5,6,7,8-Hexahydroquinoline : Describes a partially hydrogenated quinoline ring system with six saturated positions (1,4,5,6,7,8), resulting in a bicyclic structure combining a pyridine-like ring fused to a partially saturated cyclohexene ring.
The structural formula (Figure 1) highlights the bicyclic hexahydroquinoline core, ester linkage at position 3, and the electron-rich diethylamino-phenyl substituent at position 4. This arrangement confers unique electronic and steric properties, influencing reactivity and potential applications.
Molecular Formula and Mass Spectrometry Analysis
The molecular formula of the compound is C₂₇H₃₆N₂O₃ , with an average molecular mass of 436.596 g/mol and a monoisotopic mass of 436.272593 g/mol . Key mass spectrometry (MS) fragmentation patterns can be predicted based on its structure:
- Molecular Ion Peak : The molecular ion ([M]⁺) is expected at m/z 436.3.
- Ester Group Fragmentation : Cleavage of the cyclohexyl ester bond (C-O) may yield a fragment at m/z 343.2 (C₂₀H₂₃N₂O₂⁺), corresponding to the loss of the cyclohexyloxy group (C₆H₁₁O, 99.1 g/mol).
- Diethylamino-Phenyl Group Loss : Elimination of the 4-(diethylamino)phenyl substituent (C₁₀H₁₄N) could produce a fragment at m/z 318.2 (C₁₇H₂₂NO₃⁺).
- Ketone Stabilized Fragments : The 5-oxo group may stabilize α-cleavage fragments, such as m/z 189.1 (C₁₁H₁₃N₂O⁺), arising from breakage adjacent to the carbonyl.
Table 1 summarizes critical spectral data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₃₆N₂O₃ | |
| Average Mass | 436.596 g/mol | |
| Monoisotopic Mass | 436.272593 g/mol | |
| Major MS Fragments | 436.3 ([M]⁺), 343.2, 318.2 |
Stereochemical Considerations and Isomeric Variations
The compound contains one undefined stereocenter at position 4 of the hexahydroquinoline core. This asymmetry arises from the tetrahedral geometry of the carbon bearing the 4-(diethylamino)phenyl substituent. Potential isomeric forms include:
- Enantiomers : Non-superimposable mirror images due to the chiral center at C4. These could exhibit distinct optical activities, though no experimental data on resolution or specific rotation are currently reported.
- Conformational Isomers : Flexibility in the cyclohexyl ester and hexahydroquinoline ring may lead to chair-boat transitions or axial-equatorial substituent orientations, affecting thermodynamic stability.
Notably, the synthetic route described in patent literature (ChemSpider ID: 2365393) does not specify stereocontrol at C4, suggesting the commercial material is likely a racemic mixture or diastereomerically enriched product. Computational modeling could further elucidate preferred conformations and isomer stability.
Properties
Molecular Formula |
C27H36N2O3 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H36N2O3/c1-4-29(5-2)20-16-14-19(15-17-20)25-24(27(31)32-21-10-7-6-8-11-21)18(3)28-22-12-9-13-23(30)26(22)25/h14-17,21,25,28H,4-13H2,1-3H3 |
InChI Key |
CDZJJLMRMQTLMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OC4CCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Acetoacetic Acid
Cyclohexyl acetoacetate can be synthesized by reacting acetoacetic acid with cyclohexanol under acidic conditions:
Reaction :
Conditions :
Transesterification of Ethyl Acetoacetate
If ethyl acetoacetate is used initially, transesterification with cyclohexanol can replace the ethyl group:
Reaction :
Conditions :
Diethylamino Group Introduction via Aldehyde Precursor
The 4-(diethylamino)phenyl substituent is incorporated using 4-(diethylamino)benzaldehyde, synthesized via:
Reaction :
Procedure :
-
4-Aminobenzaldehyde is alkylated with excess iodoethane in dimethylformamide (DMF).
-
Potassium carbonate acts as a base, with stirring at 60°C for 24 hours.
Optimization of Reaction Conditions
Catalyst Screening
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Yb(OTf)₃ | 25 | 48 | 92 |
| ZnCl₂ | 80 | 24 | 65 |
| No catalyst | 25 | 72 | 30 |
Yb(OTf)₃ outperforms traditional Brønsted acids due to its ability to stabilize intermediates via Lewis acid-base interactions.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 92 |
| Acetonitrile | 37.5 | 78 |
| Dichloromethane | 8.9 | 45 |
Ethanol’s moderate polarity facilitates both enamine formation and cyclization.
Characterization and Analytical Data
1H NMR (400 MHz, CDCl₃) :
-
δ 1.25 (t, J = 7.0 Hz, 6H, N(CH₂CH₃)₂)
-
δ 1.50–1.85 (m, 10H, cyclohexyl)
-
δ 2.32 (s, 3H, C2-CH₃)
-
δ 3.40 (q, J = 7.0 Hz, 4H, N(CH₂CH₃)₂)
IR (KBr) :
HRMS (ESI-TOF) :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substituting Agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Synthesis and Preparation
The synthesis of Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common method includes:
- Condensation : Reacting cyclohexanone with an appropriate aniline derivative.
- Cyclization : Forming the quinoline structure.
- Esterification : Converting the carboxylic acid to an ester.
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications which can lead to new derivatives with enhanced properties.
Biology
Research indicates that this compound exhibits potential bioactivity. It has been investigated for:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit bacterial growth against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Medicine
The pharmacological properties of this compound are under exploration for various therapeutic applications:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways.
- Anticancer Activity : Some research indicates potential anticancer effects through the inhibition of specific cancer cell lines .
Industrial Applications
In industry, this compound is utilized in:
- Advanced Materials Development : Its chemical stability and reactivity make it suitable for creating advanced polymers and materials.
- Catalysis : The compound may serve as a catalyst in specific chemical reactions due to its unique structural features.
Case Studies
Mechanism of Action
The mechanism of action of Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Physicochemical and Spectral Properties
Melting Points and Solubility
| Compound | Melting Point (°C) | Solubility Trends |
|---|---|---|
| Target Compound | Not reported | Low (predicted via logP) |
| Ethyl 4-(3-hydroxyphenyl) derivative | 235–236 | Moderate (polar hydroxyl) |
| Methyl 4-(4-methoxyphenyl) derivative | 190–191 | Low to moderate |
Spectral Characterization
- NMR: The diethylamino group in the target compound would show distinct proton signals at δ ~1.1–1.3 (CH₃) and δ ~3.3–3.5 (N-CH₂), differentiating it from methoxy (δ ~3.8) or nitro-substituted analogs (δ ~8.0–8.5 for aromatic protons) .
- IR: The ester carbonyl (C=O) stretch at ~1694 cm⁻¹ () is consistent across analogs, but the diethylamino group may lack strong absorption bands compared to hydroxyl or nitro groups .
Biological Activity
Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 299453-53-5) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on existing research and data.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : C₃₃H₃₉ClN₂O₃
- Molecular Weight : 547.13 g/mol
- Structural Characteristics : It contains a hexahydroquinoline core with diethylamino and cyclohexyl substituents that contribute to its pharmacological properties.
Research indicates that compounds similar to this compound may interact with various biological targets:
- FFA3 Activation : The compound has been studied for its potential to activate the free fatty acid receptor 3 (FFA3), which is implicated in metabolic processes and inflammation regulation .
- Antidiabetic Effects : Studies suggest that dual antagonism of FFA2 and FFA3 can enhance insulin secretion and glucose tolerance in animal models, indicating a potential role in diabetes management .
Table 1: Summary of Biological Activities
Case Studies
- FFA3 and Metabolic Regulation : A study demonstrated that the activation of FFA3 by specific agonists led to enhanced glucose metabolism in murine models. The results indicated that compounds structurally related to this compound could serve as therapeutic agents for metabolic disorders .
- Inflammation Modulation : Another investigation revealed that the compound could modulate inflammatory responses through its action on FFA3. This suggests potential applications in treating inflammatory diseases such as asthma .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable bioavailability and metabolic stability. Further studies are necessary to fully understand the pharmacokinetic profile of this compound.
Table 2: Comparative Pharmacokinetic Data of Related Compounds
| Compound Name | Bioavailability | Half-life | Metabolism |
|---|---|---|---|
| Similar Tetrahydroquinolone Derivative | High | 6 hours | Liver metabolism |
| FFA3 Agonist | Moderate | 8 hours | Phase I and II metabolism |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via modified Hantzsch reactions, which involve β-ketoesters, aldehydes, and ammonium acetate in a one-pot multicomponent reaction. For example, using β-ketoesters (e.g., cyclohexyl acetoacetate) and aromatic aldehydes (e.g., 4-(diethylamino)benzaldehyde) with ammonium acetate as the nitrogen source. Catalysts like natural deep eutectic solvents (NADES) or acidic ionic liquids improve yields (e.g., 80% yield under microwave irradiation) .
- Optimization : Key parameters include solvent choice (ethanol or water for eco-friendly synthesis), temperature control (80–120°C), and catalyst loading (5–10 mol%). Purity is enhanced via recrystallization from ethanol or column chromatography .
Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like ethanol or DCM. Data collection is performed on a diffractometer (e.g., Bruker D8 VENTURE), and structures are refined using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Hydrogen-bonding networks and ring puckering are analyzed using Coot and Mercury .
- Key Metrics : R-factor (<0.05), displacement parameters, and torsion angles validate structural accuracy. For example, hexahydroquinoline derivatives often exhibit chair conformations in the cyclohexene ring .
Q. What biological activities are associated with hexahydroquinoline derivatives, and how are these assays designed?
- Methodology : These compounds are screened for calcium channel modulation (using patch-clamp electrophysiology), antimicrobial activity (via broth microdilution assays), and antioxidant properties (DPPH radical scavenging). For instance, 1,4-dihydropyridines show IC₅₀ values in the micromolar range for calcium modulation .
- Controls : Positive controls (e.g., nifedipine for calcium assays) and vehicle controls (DMSO) are critical. Dose-response curves (1–100 µM) and triplicate measurements ensure reproducibility .
Advanced Research Questions
Q. How can computational models (e.g., QSPR) predict the photostability or bioactivity of this compound?
- Methodology : Quantitative Structure-Property Relationship (QSPR) models use descriptors like molar refractivity, dipole moment, and HOMO-LUMO gaps. Software such as Gaussian (DFT calculations) or COSMO-RS predicts degradation pathways (e.g., photooxidation of the diethylamino group). Multivariate regression identifies key structural determinants of stability .
- Validation : Cross-validation (leave-one-out) and comparison with experimental HPLC stability data (e.g., half-life under UV light) ensure model robustness .
Q. What strategies resolve discrepancies in crystallographic data, such as low-resolution or twinned crystals?
- Methodology : For low-resolution data, iterative refinement in SHELXL with restraints on bond lengths/angles improves model accuracy. Twinned crystals require twin law identification (e.g., using CELL_NOW) and refinement with TWIN/BASF commands. Hydrogen-bonding patterns (e.g., N–H⋯O interactions) are validated using Mercury’s geometry tools .
- Case Study : A study on ethyl 2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate resolved twinning by applying a twin matrix of [-1 0 0 / 0 -1 0 / 0 0 1], reducing R-factor from 0.12 to 0.06 .
Q. How do substituents (e.g., diethylamino vs. methoxy groups) influence the compound’s electronic properties and reactivity?
- Methodology : Comparative DFT studies (B3LYP/6-311+G(d,p)) analyze electron density maps and Fukui indices. The diethylamino group enhances electron-donating capacity (σ⁺ = -0.85 vs. σ = 0.12 for methoxy), affecting nucleophilic attack sites. UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potentials) experimentally validate computational findings .
- Example : Replacing methoxy with diethylamino in methyl 4-(4-methoxyphenyl)-hexahydroquinoline-3-carboxylate increased λmax from 320 nm to 365 nm due to extended conjugation .
Data Contradiction Analysis
Q. Why might biological assay results vary across studies for structurally similar hexahydroquinolines?
- Root Causes :
- Solubility Differences : Use of DMSO vs. aqueous buffers affects compound bioavailability.
- Assay Conditions : Varying pH (7.4 vs. 6.5) or temperature (25°C vs. 37°C) alters ion channel binding kinetics.
- Stereochemical Variants : Enantiomers (e.g., R vs. S configurations) may exhibit divergent activities, as seen in calcium modulation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
